セドレロプシン

概要

説明

Cedrelopsin is a natural compound found in the bark of the cedar tree (Cedrela odorata). It is a small molecule that has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent. It has also been investigated for its ability to modulate the immune system and to reduce oxidative stress. In addition, cedrelopsin has been studied for its potential to treat various human diseases, including Alzheimer's, Parkinson's, and cancer.

科学的研究の応用

抗酸化作用

セドレロプシンは、有意な抗酸化作用を持つことが判明しています . セドレロプシンを含む植物であるCedrelopsis greveiの抗酸化作用は、DPPHアッセイによってIC 50<225μg/mlで最も高いことが判明しました . 抗酸化物質は、体内の有害なフリーラジカルを中和する上で極めて重要であり、それによって酸化ストレスおよび関連する疾患を予防します。

肝保護の可能性

セドレロプシンは、特に農薬によって誘発される損傷に対する肝保護効果を示しています . ある研究では、セドレロプシンは、血清肝機能障害バイオマーカー酵素、肝脂質過酸化、および抗酸化酵素の変化を軽減できることが判明しました . これは、セドレロプシンが、さまざまな形態の損傷から肝臓を保護するために使用できる可能性があることを示唆しています。

酸化ストレスの治療

セドレロプシンは、酸化ストレスの治療に潜在的な可能性を示しています . 酸化ストレスは、フリーラジカルの生成と、体がその有害な影響に対抗する能力との間に不均衡がある場合に発生します。これは多くの場合、さまざまな疾患に関連しています。

Safety and Hazards

作用機序

Target of Action

Cedrelopsin, a natural phenylpropanoid compound , has been found to exhibit significant inhibition against A549 cells

Mode of Action

It has been suggested that cedrelopsin induces cell cycle arrest at the g2/m phase and down-regulates the expression of g2/m regulatory proteins such as cyclin b1, cdc2, and cdc25c .

Biochemical Pathways

Cedrelopsin appears to affect the oxidative stress pathway. It has been shown to have hepatoprotective effects, demonstrated by significant alterations in serum liver dysfunction biomarker enzymes, liver lipid peroxidation, and antioxidant enzymes . .

Result of Action

Cedrelopsin has been shown to have antioxidant activity and hepatoprotective potential . It appears to protect against cypermethrin-induced lipid peroxidation, oxidative stress, and liver damage . In addition, Cedrelopsin has been found to induce cell cycle arrest at the G2/M phase .

Action Environment

The action, efficacy, and stability of Cedrelopsin can be influenced by various environmental factors. For instance, the hepatoprotective effects of Cedrelopsin were observed in a study where male mice were exposed to cypermethrin, a pesticide . This suggests that the compound’s action may be particularly relevant in environments where oxidative stress is induced by certain toxins.

特性

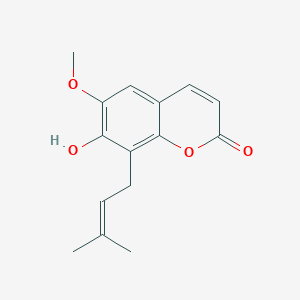

IUPAC Name |

7-hydroxy-6-methoxy-8-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-9(2)4-6-11-14(17)12(18-3)8-10-5-7-13(16)19-15(10)11/h4-5,7-8,17H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEIJMSDKBAFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=CC(=C1O)OC)C=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

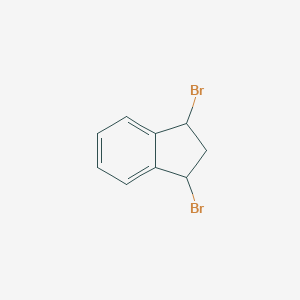

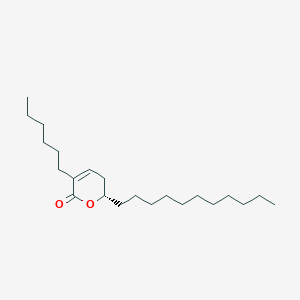

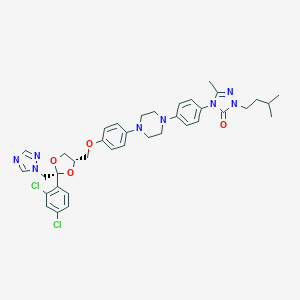

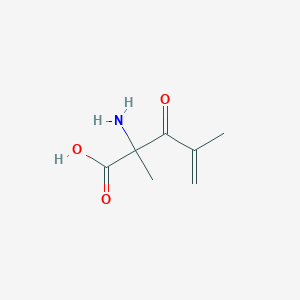

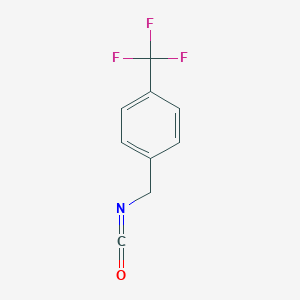

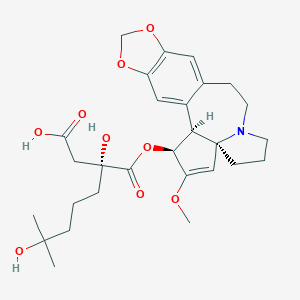

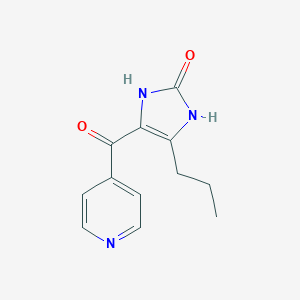

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the potential mechanism of action for Cedrelopsin and how does it affect cell division?

A1: While the exact mechanism remains under investigation, research suggests that Cedrelopsin, along with the structurally similar compound Dehydrogeijerin, disrupts cell division by interfering with the formation of mitotic spindles. [] These structures are crucial for proper chromosome segregation during mitosis. Interestingly, unlike some anti-cancer compounds, Cedrelopsin doesn't seem to directly bind to microtubules (the building blocks of mitotic spindles). [] Instead, the formation of abnormal mitotic spindles after Cedrelopsin treatment resembles the effects observed with mitotic kinase inhibitors, suggesting that Cedrelopsin may target these enzymes. [] Specifically, Polo-like kinase 1 (PLK1) and cyclin-dependent kinase 1 (CDK1) are being investigated as potential targets. []

Q2: Which cancer cell lines have shown sensitivity to Cedrelopsin and what is the range of its antiproliferative activity?

A2: Cedrelopsin has demonstrated antiproliferative activity against HeLa (cervical cancer) and PC-3 (prostate cancer) cell lines. [] In HeLa cells, Cedrelopsin exhibits an IC50 value of 7.8 µM, while in PC-3 cells, the IC50 is 27.8 µM. [] This suggests that Cedrelopsin might be more potent against certain cancer types.

Q3: From which natural sources can Cedrelopsin be isolated?

A4: Cedrelopsin has been isolated from several plant species. It was initially identified in the Mountain torchwood (Amyris madrensis) as part of research focusing on plants with potential anti-cancer properties. [] It has also been found in Flindersia brayleyana, a species known to be rich in coumarins, [] and in Melicope borbonica, a medicinal plant traditionally used for wound healing. [] Interestingly, Cedrelopsin has been identified in Artemisia capillaris, a herb used in Chinese medicine for liver ailments, marking the first report of this compound in the species. [, ]

Q4: What are the traditional medicinal uses of plants containing Cedrelopsin?

A5: While specific traditional uses for Cedrelopsin itself are not extensively documented, plants from which it has been isolated have a history of medicinal applications. For example, Melicope borbonica, a source of Cedrelopsin, is traditionally employed for wound healing and other ailments on Réunion Island. [] This suggests that Cedrelopsin, along with other bioactive compounds present in these plants, might contribute to their therapeutic properties.

Q5: What is the significance of domino reactions in the synthesis of Cedrelopsin?

A6: Domino reactions have proven valuable in achieving a more efficient and regioselective synthesis of Cedrelopsin. [] This approach allows for the sequential formation of multiple bonds in a single reaction vessel, simplifying the synthetic procedure and potentially increasing the overall yield. This method highlights the potential of utilizing domino reactions in natural product synthesis, especially for complex molecules like Cedrelopsin.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate](/img/structure/B26850.png)

![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine](/img/structure/B26895.png)

![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid](/img/structure/B26896.png)